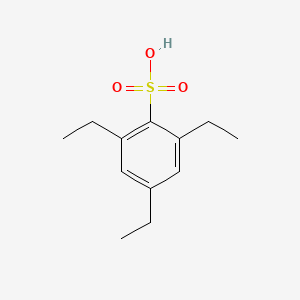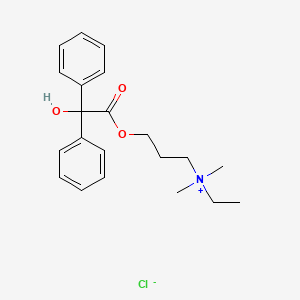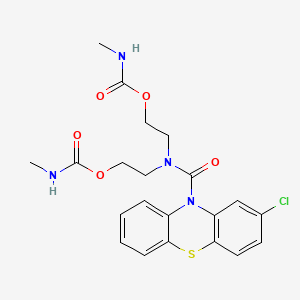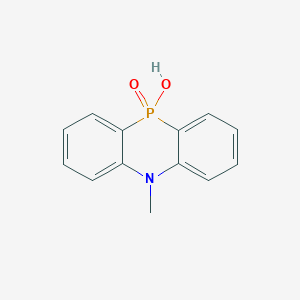acetate CAS No. 63140-73-8](/img/structure/B14494907.png)
Ethyl [(3-aminopyridin-2-yl)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-aminopyridin-2-yl)aminoacetate is an organic compound with the molecular formula C10H12N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group at the 3-position of the pyridine ring and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (3-aminopyridin-2-yl)aminoacetate can be synthesized through a multi-step process. One common method involves the reaction of 3-aminopyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate amine to yield the final product. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of ethyl (3-aminopyridin-2-yl)aminoacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3-aminopyridin-2-yl)aminoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridine compounds.
Applications De Recherche Scientifique
Ethyl (3-aminopyridin-2-yl)aminoacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ethyl (3-aminopyridin-2-yl)aminoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-3-(pyridin-2-yl)acrylate
- Ethyl 2-(3-aminopyridin-2-yl)ethanoate
- 3-Amino-2-(2-ethoxy-2-oxoethyl)pyridine
Uniqueness
Ethyl (3-aminopyridin-2-yl)aminoacetate is unique due to its specific structural features, such as the presence of both an amino group and an ethyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
63140-73-8 |
|---|---|
Formule moléculaire |
C9H11N3O3 |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
ethyl 2-[(3-aminopyridin-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(14)8(13)12-7-6(10)4-3-5-11-7/h3-5H,2,10H2,1H3,(H,11,12,13) |
Clé InChI |
YWFWCPBZLNTRFV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)NC1=C(C=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Benzenesulfonyl)-1H-indol-2-yl][3-(1-hydroxyethyl)pyridin-4-yl]methanone](/img/structure/B14494851.png)









![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
